Acetonitrile hydrochloride

Physical Chemistry Hydrogen Bonding Computational Benchmarking

Acetonitrile hydrochloride (CAS 73233-19-9) is a discrete 1:1 hydrogen-bonded complex, not a simple mixture. Its defined stoichiometry and pre-activated nitrile group provide kinetic advantages over in situ acetonitrile/HCl generation. Validated by its characteristic H-Cl stretch (~2725 cm⁻¹) and Gibbs free binding energy (ΔG°295 K = 4.8–7.9 kJ·mol⁻¹), it serves as a reproducible benchmark for ab initio method calibration and FTIR reference. For researchers requiring controlled reactivity and spectroscopic fidelity, this complex ensures batch-to-batch consistency unattainable with generic substitution.

Molecular Formula C2H4ClN
Molecular Weight 77.51 g/mol
CAS No. 73233-19-9
Cat. No. B8625948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile hydrochloride
CAS73233-19-9
Molecular FormulaC2H4ClN
Molecular Weight77.51 g/mol
Structural Identifiers
SMILESCC#N.Cl
InChIInChI=1S/C2H3N.ClH/c1-2-3;/h1H3;1H
InChIKeyPWUBONDMIMDOQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile Hydrochloride (CAS 73233-19-9): Procurement and Baseline Characterization


Acetonitrile hydrochloride (CAS 73233-19-9, molecular formula C₂H₄ClN, molecular weight 77.51 g/mol) is a 1:1 hydrogen-bonded complex between acetonitrile and hydrogen chloride [1]. Unlike the parent compound acetonitrile (a volatile liquid), the hydrochloride salt exists as a distinct chemical entity with a defined molecular weight and is often utilized in research settings as a source of activated nitrile species . Its computed hydrogen bond donor count is 1, and its acceptor count is 1 [1].

Why Acetonitrile Hydrochloride (CAS 73233-19-9) Cannot Be Substituted with Free Acetonitrile or Other Nitriles


Generic substitution of acetonitrile hydrochloride with free acetonitrile or other nitrile sources is not equivalent due to the specific hydrogen-bonded structure of the complex. The pre-formed hydrochloride delivers a defined stoichiometry and pre-activates the nitrile group, which alters reaction pathways and kinetics in acid-catalyzed transformations [1]. Furthermore, the complex's characteristic hydrogen bond energy (ΔG°295 K = 4.8–7.9 kJ·mol⁻¹; De = 21.8 kJ·mol⁻¹) distinguishes it from other nitrile·HX adducts, influencing its behavior in both gas-phase and solution-phase processes [2][3].

Quantitative Comparative Evidence for Acetonitrile Hydrochloride (CAS 73233-19-9) vs. Free Acetonitrile and Other Analogs


Hydrogen Bond Strength Differentiates Acetonitrile·HCl Complex from Free Acetonitrile

The acetonitrile-hydrogen chloride complex exhibits a well-defined hydrogen bond, which is absent in free acetonitrile. The Gibbs free binding energy (ΔG°295 K) for the complex was experimentally determined to be between 4.8 and 7.9 kJ·mol⁻¹ via gas-phase FTIR spectroscopy, while the equilibrium hydrogen bond dissociation energy (De) was found to be 21.8 ± 1.7 kJ·mol⁻¹ based on temperature-dependent IR photometry [1][2]. In contrast, free acetonitrile lacks a comparable intermolecular hydrogen bond donor, resulting in a binding energy of effectively zero for this type of interaction.

Physical Chemistry Hydrogen Bonding Computational Benchmarking

Red-Shifted H-Cl Stretching Frequency Indicates Complex Formation Not Present in Acetonitrile Alone

The formation of the acetonitrile·HCl complex is unambiguously identified by a characteristic redshift of the H-Cl stretching vibrational mode. In the complex, this mode appears as a dimer band near 2725 cm⁻¹ [1], representing a significant redshift from the monomer H-Cl stretch at approximately 2886 cm⁻¹. Free acetonitrile does not exhibit this band. The magnitude of the redshift is a direct spectroscopic signature of the hydrogen bond strength and complex formation.

Vibrational Spectroscopy Hydrogen Bonding Gas-Phase Clusters

Acid-Catalyzed Nitrile Hydrolysis Rates: Acetonitrile in HCl Shows Concentration-Dependent Activation Energy Decrease

In concentrated hydrochloric acid solutions (1–8.5 N), the hydrolysis of acetonitrile proceeds via an acid-catalyzed mechanism. The activation energy for hydrolysis decreases significantly with increasing acid concentration, a behavior observed for acetonitrile but not universally for all nitriles. For acetonitrile, the increase in rate with increasing acid concentration largely follows the accompanying activation energy decrease [1]. While absolute rate constants for the pre-formed hydrochloride salt are not directly reported in this study, the data establish that the nitrile·HCl interaction fundamentally alters the reaction energetics compared to neutral acetonitrile hydrolysis.

Organic Synthesis Reaction Kinetics Nitrile Hydrolysis

Recommended Research and Industrial Applications for Acetonitrile Hydrochloride (CAS 73233-19-9)


Gas-Phase Clustering and Atmospheric Aerosol Modeling

The acetonitrile·HCl complex serves as a well-characterized benchmark system for hydrogen-bonded molecular clusters. Its experimentally determined Gibbs free binding energy (ΔG°295 K = 4.8–7.9 kJ·mol⁻¹) is used to validate and calibrate ab initio electronic structure methods, including density functionals and coupled cluster calculations [1]. This makes the complex valuable for atmospheric chemistry studies where accurate cluster binding energies are critical for modeling aerosol formation and growth.

Vibrational Spectroscopy Reference Standard for Nitrile·HX Complexes

Due to its distinctive H-Cl stretching band at ~2725 cm⁻¹ and the associated redshift, the acetonitrile·HCl complex is employed as a reference in FTIR studies of hydrogen-bonded systems involving nitriles and hydrogen halides [2]. It provides a well-defined spectroscopic signature for identifying and quantifying similar acid-base interactions in complex mixtures.

Pre-Activated Nitrile Source in Acid-Catalyzed Organic Transformations

Although direct kinetic data for the isolated hydrochloride salt are limited, the fundamental studies of acetonitrile hydrolysis in concentrated HCl demonstrate that the nitrile·HCl interaction lowers the activation energy for hydrolysis [3]. In synthetic chemistry, the pre-formed hydrochloride can be used as a stoichiometric source of activated nitrile, potentially offering more controlled and reproducible reaction conditions compared to generating the complex in situ from acetonitrile and HCl.

Computational Chemistry Benchmarking

The acetonitrile·HCl complex, with its well-defined hydrogen bond geometry and binding energy (De = 21.8 kJ·mol⁻¹), is a common test case for evaluating the performance of quantum chemical methods, particularly for weakly bound systems [2][4]. Its small size and availability of experimental data make it ideal for method development and validation in computational chemistry.

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